LogP Modulation: 4-Fluorobenzyl vs. 4-Methoxybenzenesulfonyl and 3-Chlorobenzyl Analogs
The 4-fluorobenzyl sulfonyl substituent on the target compound provides a calculated logP of approximately 2.20, which is intermediate between the more lipophilic 3-chlorobenzyl analog (clogP ~2.8, based on the higher logP contribution of chlorine vs. fluorine) and the less lipophilic 4-methoxybenzenesulfonyl analog (clogP ~1.6) [1]. This intermediate lipophilicity is associated with balanced membrane permeability and aqueous solubility, a property critical for both cellular assay performance and oral bioavailability optimization in lead identification [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.20 |
| Comparator Or Baseline | 3-(Difluoromethyl)-1-(4-methoxybenzenesulfonyl)azetidine (CAS 2309314-29-0): clogP ~1.6; 1-((3-Chlorobenzyl)sulfonyl)-3-(difluoromethyl)azetidine (CAS 2309729-94-8): clogP ~2.8 |
| Quantified Difference | Target compound logP is approximately 0.6 units higher than the methoxy analog and 0.6 units lower than the chloro analog. |
| Conditions | Calculated using standard fragment-based methods; computed values drawn from ZINC20 database entry ZINC164756 [1]. |
Why This Matters
Intermediate logP values in the range of 2–3 are empirically associated with favorable ADME profiles in drug discovery programs, making this compound a more balanced starting point for lead optimization than either extreme analog [2].
- [1] ZINC20 Database. Entry ZINC164756: 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine. Available at: https://zinc20.docking.org (accessed 2025). View Source
- [2] Kazutaka Ikegashira et al. Optimization of an azetidine series as inhibitors of colony stimulating factor-1 receptor (CSF-1R) Type II to lead to the clinical candidate JTE-952. Bioorganic & Medicinal Chemistry Letters, 2019, 29(7), 873-877. View Source
